

Spectroscopic Data and Analysis of 6-Fluoro-2-mercaptobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 6-Fluoro-2-mercaptobenzothiazole

Cat. No.: B1301866

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This technical guide provides a summary of the available spectroscopic data for **6-Fluoro-2-mercaptobenzothiazole**. While specific experimental datasets for this particular compound are not readily available in the public domain, this document outlines the expected analytical data based on closely related compounds and details the standard experimental protocols for its characterization.

Core Compound Information

6-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of 2-mercaptobenzothiazole. Below are its fundamental properties.

Property	Value	Source
Molecular Formula	C ₇ H ₄ FNS ₂	--INVALID-LINK--[1][2]
Molecular Weight	185.24 g/mol	--INVALID-LINK--[1][2]
CAS Number	80087-71-4	--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ^1H and ^{13}C NMR data for **6-Fluoro-2-mercaptobenzothiazole** are not available in the cited literature. However, the following tables provide expected chemical shifts based on the analysis of similar benzothiazole derivatives.^{[3][4]}

Expected ^1H NMR Data

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity
Aromatic-H	7.0 - 8.0	m
Thiol-H (if present)	Broad singlet	s (broad)
NH (thione tautomer)	9.0 - 12.0	s (broad)

Expected ^{13}C NMR Data

Carbon	Expected Chemical Shift (ppm)
C=S (thione)	180 - 200
Aromatic C-F	155 - 165 (d, ^1JCF)
Aromatic C	110 - 140

Mass Spectrometry (MS) Data

Detailed mass spectrometry data for **6-Fluoro-2-mercaptobenzothiazole** is not currently published. The expected molecular ion peaks are presented below.

Ion	Expected m/z
$[\text{M}]^+$	185.98
$[\text{M}+\text{H}]^+$	186.99
$[\text{M}-\text{H}]^-$	184.97

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard practices for the characterization of related benzothiazole compounds.

[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **6-Fluoro-2-mercaptobenzothiazole** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired with a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024-4096) are typically required to achieve an adequate signal-to-noise ratio.

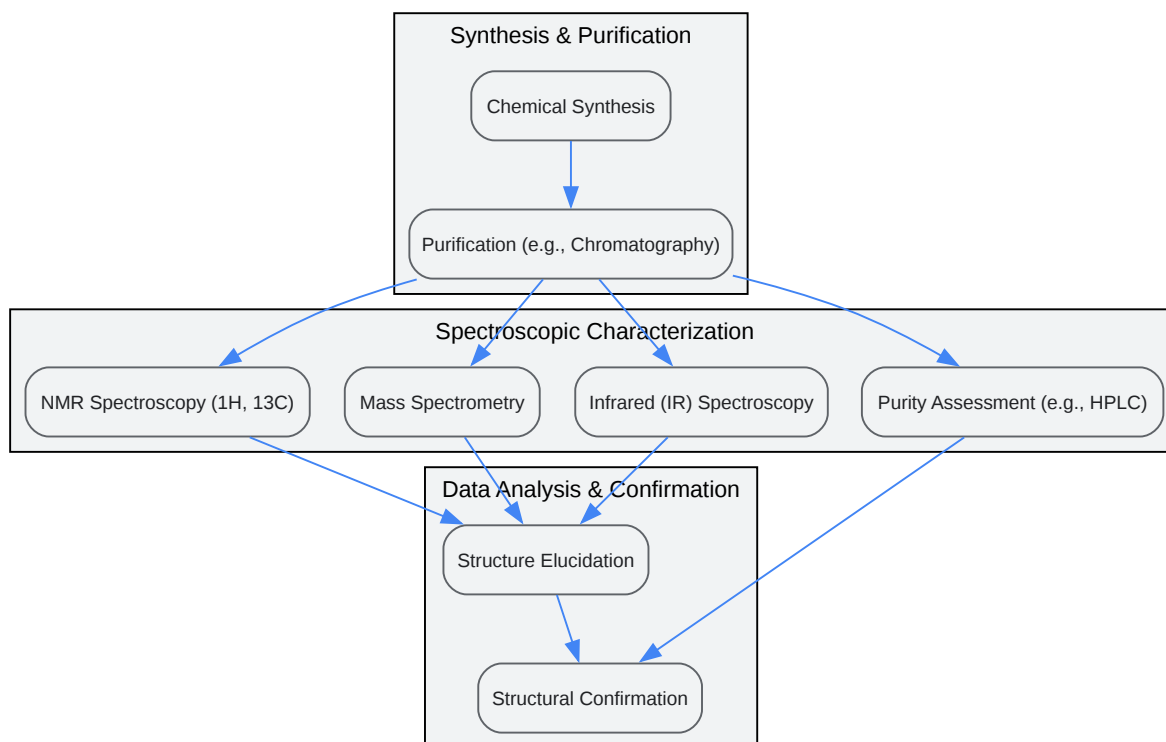
Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) or an instrument capable of electron ionization (EI), is used.
- **Electrospray Ionization (ESI):** For ESI, the sample solution is introduced into the ion source at a flow rate of 5-20 $\mu\text{L}/\text{min}$. The analysis is performed in both positive and negative ion modes. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 $^\circ\text{C}$.

- Electron Ionization (EI): For EI, a direct insertion probe may be used to introduce the sample into the ion source. The electron energy is typically set to 70 eV.
- Data Acquisition: Mass spectra are acquired over a mass range of m/z 50-500.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like **6-Fluoro-2-mercaptobenzothiazole**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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